
Zinc oxide, ACS reagent,-200 mesh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc oxide, ACS reagent, -200 mesh, is a high-purity form of zinc oxide with a fine particle size. It is widely used in various scientific and industrial applications due to its unique physical and chemical properties. Zinc oxide is an inorganic compound with the chemical formula ZnO. It appears as a white powder and is nearly insoluble in water. It is known for its high chemical stability, broad range of radiation absorption, and high photostability .
Métodos De Preparación
Zinc oxide can be synthesized through various methods, which can be broadly classified into metallurgical and chemical methods.
-
Metallurgical Methods
Direct (American) Process: Zinc ore is reduced to zinc metal, which is then oxidized to produce zinc oxide.
Indirect (French) Process: Zinc metal is vaporized and then oxidized to form zinc oxide.
-
Chemical Methods
Precipitation Method: Zinc salts (such as zinc sulfate or zinc nitrate) are reacted with a base (such as sodium hydroxide) to precipitate zinc hydroxide, which is then calcined to produce zinc oxide.
Sol-Gel Method: Zinc alkoxide or zinc acetate is hydrolyzed and then condensed to form a gel, which is dried and calcined to obtain zinc oxide.
Hydrothermal Method: Zinc salts are reacted with a base under high temperature and pressure to produce zinc oxide nanoparticles.
Análisis De Reacciones Químicas
Zinc oxide undergoes various chemical reactions, including:
Oxidation: Zinc oxide can be oxidized to form zinc peroxide (ZnO₂) under specific conditions.
Reduction: Zinc oxide can be reduced to zinc metal using reducing agents such as carbon or hydrogen.
Acid-Base Reactions: Zinc oxide reacts with acids to form zinc salts and water. For example, it reacts with hydrochloric acid to form zinc chloride and water.
Substitution Reactions: Zinc oxide can react with other metal oxides to form mixed oxides or spinels.
Aplicaciones Científicas De Investigación
Zinc oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of methanol and the production of rubber additives.
Biology: Used in the synthesis of zinc oxide nanoparticles, which have applications in drug delivery, bioimaging, and biosensing.
Medicine: Used in topical ointments and creams for its antibacterial and anti-inflammatory properties. It is also used in sunscreens due to its ability to block ultraviolet radiation.
Industry: Used in the production of ceramics, glass, cement, rubber, lubricants, paints, and coatings.
Mecanismo De Acción
Zinc oxide exerts its effects through various mechanisms:
Physical Barrier: In topical applications, zinc oxide forms a physical barrier on the skin, protecting it from irritants and helping to heal damaged skin.
Ultraviolet Radiation Absorption: Zinc oxide absorbs ultraviolet radiation, making it an effective ingredient in sunscreens.
Antibacterial Activity: Zinc oxide nanoparticles exhibit antibacterial activity by generating reactive oxygen species that damage bacterial cell membranes and DNA.
Comparación Con Compuestos Similares
Zinc oxide can be compared with other metal oxides such as titanium dioxide (TiO₂) and magnesium oxide (MgO):
Titanium Dioxide (TiO₂): Like zinc oxide, titanium dioxide is used in sunscreens for its ultraviolet radiation-blocking properties. zinc oxide is generally considered to be more effective in blocking a broader spectrum of ultraviolet radiation.
Magnesium Oxide (MgO): Magnesium oxide is used in similar applications as zinc oxide, such as in the production of ceramics and as a refractory material.
Propiedades
Fórmula molecular |
HOZn- |
|---|---|
Peso molecular |
82.4 g/mol |
Nombre IUPAC |
zinc;hydroxide |
InChI |
InChI=1S/H2O.Zn/h1H2;/p-1 |
Clave InChI |
IPCXNCATNBAPKW-UHFFFAOYSA-M |
SMILES canónico |
[OH-].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


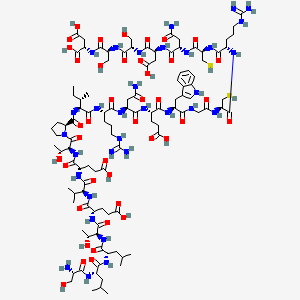
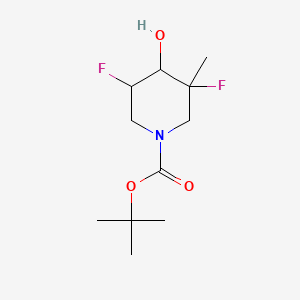

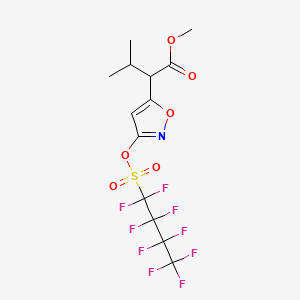



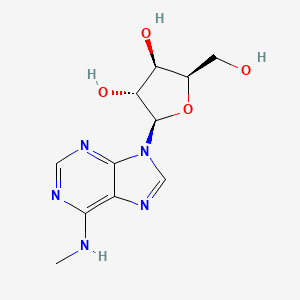
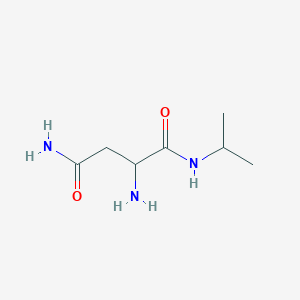
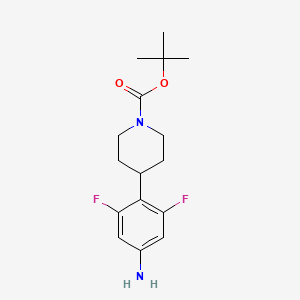
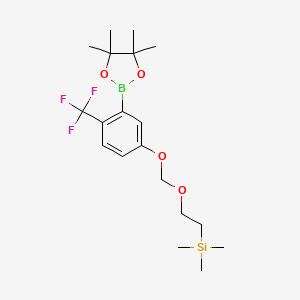

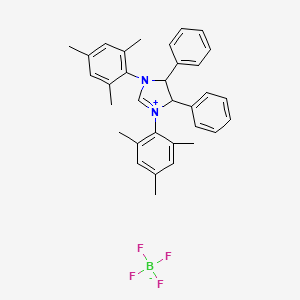
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
